molecular formula C36H60N2O20 B13711335 Bis-PEG12-NHS ester

Bis-PEG12-NHS ester

Cat. No.: B13711335
M. Wt: 840.9 g/mol
InChI Key: ZLKOMOFBMCZXDH-UHFFFAOYSA-N
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Description

Bis-PEG12-NHS ester is a non-cleavable 12-unit polyethylene glycol (PEG) linker that contains two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its ability to increase the aqueous solubility of the resulting compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG12-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester groups are introduced to the PEG chain, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines to form stable amide bonds. This reaction is commonly used for conjugating proteins, peptides, and other amine-containing molecules .

Common Reagents and Conditions

    Reagents: Primary amines, such as lysine residues in proteins.

    Conditions: Neutral or slightly basic buffers (pH 7-9), organic solvents like DMSO or DMF.

    Major Products: Amide-linked conjugates

Scientific Research Applications

Bis-PEG12-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.

    Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.

    Medicine: Key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes .

Mechanism of Action

The mechanism of action of Bis-PEG12-NHS ester involves the formation of covalent amide bonds between the NHS ester groups and primary amines. This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. The PEG spacer increases the solubility and stability of the resulting conjugates, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

    Bis-PEG5-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and stability properties.

    DBCO-PEG12-NHS ester: Contains a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry with azide groups

Uniqueness

Bis-PEG12-NHS ester is unique due to its 12-unit PEG spacer, which provides an optimal balance between solubility and stability. This makes it particularly suitable for the synthesis of antibody-drug conjugates and other bioconjugates .

Properties

Molecular Formula

C36H60N2O20

Molecular Weight

840.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H60N2O20/c39-31-1-2-32(40)37(31)57-35(43)5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-36(44)58-38-33(41)3-4-34(38)42/h1-30H2

InChI Key

ZLKOMOFBMCZXDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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